2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid
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Overview
Description
This compound is a unique chemical with the empirical formula C17H16N2O2 and a molecular weight of 280.32 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isN#C/C(C(O)=O)=C\\C1=C(C)N(C2=CC=C(C)C=C2)C(C)=C1
. This provides a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C17H16N2O2, and it has a molecular weight of 280.32 .Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis and Transformations of Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and Methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate This research revolves around the preparation of Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate (2a), and its 2-benzoyl analog 2b from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These multifunctional compounds are pivotal synthons for generating a variety of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).
Antimicrobial Properties
Antibacterial and Antifungal Activities of 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and Pyrrolone Derivatives The study discusses synthesizing novel compounds from 3-3-(4-methyl-benzoyl)propionic acid and their antibacterial and antifungal activities. The derived compounds show significant antifungal and moderate antibacterial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Husain et al., 2006).
Applications in Molecular Docking and Anticancer Activity
Preparation, Geometric Structure, Molecular Docking, Thermal, and Spectroscopic Characterization of Novel Schiff Base Ligand and Its Metal Chelates This research outlines the synthesis of a Schiff base ligand, its metal complexes, and their geometric, magnetic, and thermal properties. Moreover, the molecular docking of these compounds with bacterial RNA receptors and their antimicrobial and anticancer activities were studied. The metal complexes show higher biological activity than the Schiff base ligand against tested organisms and potential as anticancer agents (Mahmoud, Deghadi, & Mohamed, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-8-10-20(11-9-15)27-16(2)12-18(17(27)3)13-19(14-25)23(28)26-22-7-5-4-6-21(22)24(29)30/h4-13H,1-3H3,(H,26,28)(H,29,30)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHTQFPIDOVIT-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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